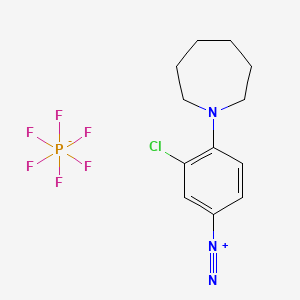

3-Chloro-4-(hexahydro-1H-azepin-1-yl)benzenediazonium hexafluorophosphate

Description

Propriétés

Numéro CAS |

84604-32-0 |

|---|---|

Formule moléculaire |

C12H15ClF6N3P |

Poids moléculaire |

381.68 g/mol |

Nom IUPAC |

4-(azepan-1-yl)-3-chlorobenzenediazonium;hexafluorophosphate |

InChI |

InChI=1S/C12H15ClN3.F6P/c13-11-9-10(15-14)5-6-12(11)16-7-3-1-2-4-8-16;1-7(2,3,4,5)6/h5-6,9H,1-4,7-8H2;/q+1;-1 |

Clé InChI |

MCLFXNMQLQYWFW-UHFFFAOYSA-N |

SMILES canonique |

C1CCCN(CC1)C2=C(C=C(C=C2)[N+]#N)Cl.F[P-](F)(F)(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Diazotization of 3-Chloro-4-(hexahydro-1H-azepin-1-yl)aniline

The starting material is the aromatic amine, 3-chloro-4-(hexahydro-1H-azepin-1-yl)aniline. Diazotization is performed by treating this amine with nitrous acid under acidic conditions at low temperature (0–5 °C) to form the corresponding diazonium salt.

- Reagents: Sodium nitrite (NaNO2) and a strong acid such as hydrochloric acid (HCl) or tetrafluoroboric acid (HBF4) are used to generate nitrous acid in situ.

- Conditions: The reaction is carried out in an aqueous medium, maintaining the temperature between 0 and 5 °C to stabilize the diazonium intermediate and prevent decomposition.

- Reaction:

$$

\text{Ar-NH}2 + \text{HNO}2 + \text{HX} \rightarrow \text{Ar-N}2^+ \text{X}^- + 2 \text{H}2\text{O}

$$

where Ar = 3-chloro-4-(hexahydro-1H-azepin-1-yl)phenyl, and X is the initial counterion (commonly chloride or tetrafluoroborate).

Anion Exchange to Hexafluorophosphate Salt

To obtain the hexafluorophosphate salt, the diazonium salt formed in the first step undergoes anion exchange:

- Method: The crude diazonium salt solution is treated with a hexafluorophosphoric acid (HPF6) solution or a hexafluorophosphate salt (e.g., potassium hexafluorophosphate, KPF6).

- Outcome: The chloride or tetrafluoroborate counterion is replaced by the hexafluorophosphate ion, yielding the more stable this compound.

- Advantages: The hexafluorophosphate salt is less prone to hydrolysis and decomposition, making it suitable for storage and further synthetic applications.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 0–5 °C | Low temperature stabilizes diazonium salt |

| pH | Strongly acidic (pH ~1) | Ensures nitrous acid formation and stability |

| Solvent | Aqueous acidic medium | Water or mixed aqueous-organic solvents |

| Reaction time | 30 min to 1 hour | Monitored to avoid diazonium salt decomposition |

| Anion exchange agent | HPF6 or KPF6 | Used in stoichiometric or slight excess |

| Purification | Precipitation and filtration | Hexafluorophosphate salts often precipitate |

Analytical and Purification Techniques

- HPLC Analysis: Reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phase is used to monitor purity and reaction progress. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.

- Isolation: The hexafluorophosphate salt precipitates out of solution due to its low solubility, allowing isolation by filtration and washing.

- Characterization: Confirmed by NMR, IR, and mass spectrometry, with molecular weight and formula consistent with C12H15ClF6N3P (molecular weight ~ 370 g/mol).

Research Findings and Notes

- The diazotization step is sensitive to temperature and pH; deviations can lead to side reactions such as phenol formation or decomposition.

- Hexafluorophosphate salts of diazonium compounds exhibit enhanced stability compared to chloride or tetrafluoroborate salts, facilitating their use in further synthetic transformations.

- The presence of the hexahydro-1H-azepin-1-yl substituent influences the electronic properties of the aromatic ring, which can affect the diazotization kinetics and stability.

- Literature reports emphasize the importance of freshly prepared nitrous acid and immediate use of the diazonium salt to maximize yield and purity.

Summary Table of Preparation Steps

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Diazotization of aromatic amine | NaNO2, HCl or HBF4, 0–5 °C, aqueous acidic medium | Formation of 3-chloro-4-(hexahydro-1H-azepin-1-yl)benzenediazonium chloride or tetrafluoroborate |

| 2 | Anion exchange to hexafluorophosphate salt | HPF6 or KPF6, aqueous solution | Precipitation of this compound |

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Chimie:

Synthèse organique: Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.

Science des matériaux: Employé dans la préparation de matériaux avancés, tels que les polymères et les colorants.

Biologie et médecine:

Bioconjugaison: Utilisé dans la modification de biomolécules à des fins de recherche et thérapeutiques.

Agents diagnostiques: Utilisation potentielle dans le développement d'agents diagnostiques en raison de sa réactivité.

Industrie:

Fabrication de colorants: Utilisé dans la production de colorants azoïques pour les textiles et autres applications.

Industrie des polymères: Impliqué dans la synthèse de polymères spéciaux aux propriétés uniques.

5. Mécanisme d'action

Le mécanisme d'action de l'hexafluorophosphate de 3-chloro-4-(hexahydro-1H-azépin-1-yl)benzènediazonium implique principalement la réactivité du groupe diazonium. Le groupe diazonium peut subir diverses réactions, telles que la substitution, le couplage et la réduction, conduisant à la formation de différents produits. Les cibles moléculaires et les voies impliquées dépendent de la réaction spécifique et des réactifs utilisés.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

Substitution Reactions

The diazonium group in 3-Chloro-4-(hexahydro-1H-azepin-1-yl)benzenediazonium hexafluorophosphate can undergo substitution reactions with various nucleophiles. This property is crucial for synthesizing complex organic molecules. Common nucleophiles include:

- Halides (e.g., bromides, iodides)

- Cyanides

- Hydroxides

Coupling Reactions

This compound can couple with phenols or aromatic amines to form azo compounds, which are valuable in dye synthesis and materials science. The reaction conditions typically involve the presence of a base to facilitate the coupling process.

Reduction Reactions

The diazonium group can be reduced to yield the corresponding aniline compound, which is a versatile intermediate in organic synthesis. Reducing agents such as sodium sulfite or stannous chloride are commonly employed under acidic conditions.

Synthesis of the Compound

The synthesis of this compound involves several key steps:

- Amination : Starting from 3-Chloro-4-nitrobenzene, it undergoes amination with hexahydro-1H-azepine to produce 3-Chloro-4-(hexahydro-1H-azepin-1-yl)aniline.

- Diazotization : The aniline derivative is treated with nitrous acid (from sodium nitrite and hydrochloric acid) at low temperatures (0–5°C) to form the diazonium salt.

- Salt Formation : The diazonium salt is stabilized by adding hexafluorophosphoric acid, resulting in the final product.

Mécanisme D'action

The mechanism of action of 3-Chloro-4-(hexahydro-1H-azepin-1-yl)benzenediazonium hexafluorophosphate primarily involves the reactivity of the diazonium group. The diazonium group can undergo various reactions, such as substitution, coupling, and reduction, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparaison Avec Des Composés Similaires

Research and Development Insights

- Synthesis Challenges: The hexahydroazepine moiety requires multi-step synthesis, increasing production costs compared to the dimethylamino analog’s simpler preparation .

Activité Biologique

3-Chloro-4-(hexahydro-1H-azepin-1-yl)benzenediazonium hexafluorophosphate (CAS Number: 84604-31-9) is a diazonium salt with potential applications in medicinal chemistry and materials science. This compound has garnered interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity, and relevant case studies.

The compound's chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H15ClF6N3P |

| Molecular Weight | 323.526 g/mol |

| CAS Number | 84604-31-9 |

| LogP | 2.77 |

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with biological macromolecules. The diazonium group is known for its electrophilic properties, allowing it to participate in various reactions, including:

- Nucleophilic Substitution Reactions : The diazonium moiety can react with nucleophiles such as amino acids or nucleotides, potentially leading to modifications in proteins or DNA.

- Generation of Reactive Oxygen Species (ROS) : Compounds containing diazonium groups can induce oxidative stress in cells, which may lead to apoptosis in cancer cells.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. Although specific data on this compound is limited, analogs have shown significant cytotoxicity against several tumor types:

| Compound Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzofuroxan Derivative | HuTu 80 (Duodenal Adenocarcinoma) | <10 | Induction of apoptosis via mitochondrial pathway |

| Chlorobenzofuroxan Hybrid | MCF-7 (Breast Cancer) | <15 | DNA damage through single and double-strand breaks |

These findings suggest that the structural characteristics of diazonium compounds could confer similar biological activities to this compound.

Case Studies

Several studies have explored the broader implications of diazonium salts in biological systems:

- Antitumor Activity : Research indicates that compounds with diazonium functionalities exhibit significant antitumor properties by inducing apoptosis in cancer cells through oxidative stress pathways and DNA damage mechanisms .

- Protein Modification : The use of diazonium salts for selective protein labeling has been highlighted in recent literature, showcasing their potential for bioconjugation applications in drug delivery systems .

- Antibacterial Properties : Some derivatives have demonstrated antibacterial activity, suggesting that the compound could also be explored for antimicrobial applications .

Q & A

Basic: How can the stability of this diazonium salt be optimized for storage and aqueous reactions?

Methodological Answer:

Diazonium salts are inherently unstable due to their propensity to decompose via dediazoniation. For 3-chloro-4-(hexahydro-1H-azepin-1-yl)benzenediazonium hexafluorophosphate:

- Counterion Selection : The hexafluorophosphate (PF₆⁻) counterion significantly enhances stability compared to chloride or tetrafluoroborate, as demonstrated in structurally analogous diazonium salts used for protein modification .

- Storage Conditions : Store as a crystalline solid at –20°C under inert atmosphere (argon/nitrogen) to minimize hydrolysis.

- Aqueous Reactivity : For biochemical applications (e.g., tyrosine modification), use buffered solutions at pH 6–7 and temperatures ≤4°C to suppress premature decomposition .

Basic: What synthetic routes are effective for introducing the hexahydro-1H-azepin-1-yl moiety?

Methodological Answer:

The hexahydro-1H-azepin-1-yl group is typically introduced via nucleophilic aromatic substitution (SNAr):

Precursor Synthesis : Start with 3-chloro-4-fluoronitrobenzene. React with hexahydro-1H-azepine under basic conditions (e.g., K₂CO₃ in DMF, 60°C) to substitute fluoride with the azepine group .

Nitro Reduction : Reduce the nitro group to aniline using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl .

Diazotization : Treat the aniline derivative with NaNO₂ in HCl at 0–5°C to form the diazonium intermediate, followed by precipitation with NH₄PF₆ to isolate the hexafluorophosphate salt .

Advanced: How does the hexahydro-1H-azepin-1-yl substituent influence regioselectivity in aryl cross-coupling reactions?

Methodological Answer:

The steric and electronic properties of the hexahydro-1H-azepin-1-yl group modulate reactivity:

- Steric Effects : The seven-membered ring introduces steric hindrance, favoring para-substitution in electrophilic aromatic substitution (EAS) and reducing side reactions in Suzuki-Miyaura couplings.

- Electronic Effects : The amine nitrogen donates electron density via resonance, activating the aryl ring for nucleophilic attack.

Experimental Design : - Compare coupling yields with/without the azepine group using Pd(PPh₃)₄ as a catalyst.

- Monitor regioselectivity via HPLC and ¹⁹F NMR to track fluorine displacement .

Advanced: What crystallographic methods are suitable for resolving the compound’s structure?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Crystallization : Grow crystals via slow evaporation of acetonitrile or dichloromethane solutions.

Data Collection : Use a synchrotron or Mo-Kα radiation source for high-resolution data.

Refinement : Employ SHELXL for structure refinement, leveraging its robust algorithms for handling heavy atoms (e.g., phosphorus in PF₆⁻) and disorder modeling .

Key Parameters :

- R-factor < 5% for high confidence.

- Validate hydrogen bonding between the diazonium group and PF₆⁻ counterion .

Advanced: How to analyze thermal decomposition pathways under varying conditions?

Methodological Answer:

Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC):

TGA : Heat the compound at 10°C/min under nitrogen. Monitor mass loss at 120–150°C, indicative of PF₆⁻ decomposition.

DSC : Identify exothermic peaks corresponding to dediazoniation (release of N₂ gas).

Gas Analysis : Pair with FT-IR or mass spectrometry to detect volatile byproducts (e.g., benzene derivatives, PF₅) .

Safety Note : Decomposition may release toxic HF; conduct in a fume hood with HF scavengers (e.g., CaCO₃) .

Advanced: What strategies minimize side reactions during diazonium salt formation?

Methodological Answer:

Temperature Control : Maintain diazotization at 0–5°C to suppress premature decomposition.

Acid Selection : Use HCl over H₂SO₄ to avoid sulfonation of the aromatic ring.

Stoichiometry : Limit NaNO₂ to 1.05 equivalents to prevent nitrosative byproducts.

Workup : Precipitate the diazonium salt immediately after formation using NH₄PF₆ in ethanol/water (3:1 v/v) .

Basic: Which analytical techniques quantify this compound in reaction mixtures?

Methodological Answer:

- ¹H NMR : Integrate the diazonium proton (δ 8.5–9.5 ppm) relative to an internal standard (e.g., 1,3,5-trimethoxybenzene).

- Reverse-Phase HPLC : Use a C18 column with acetonitrile/water (70:30) + 0.1% TFA. Detect at 254 nm (aryl absorption band) .

- Ion Chromatography : Quantify PF₆⁻ content to confirm counterion integrity .

Advanced: How to computationally model the compound’s reactivity in solvent environments?

Methodological Answer:

DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to model reaction pathways (e.g., dediazoniation energy barriers).

Solvent Effects : Apply the polarizable continuum model (PCM) for water or acetonitrile.

Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine solvation models .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Explosivity Risk : Avoid grinding dry diazonium salts; handle as a wet paste or solution.

- HF Mitigation : Use PPE (neoprene gloves, face shield) and neutralize spills with calcium gluconate gel .

- Ventilation : Conduct reactions in a fume hood due to volatile decomposition products (N₂, HF) .

Advanced: How does the counterion (PF₆⁻) influence electrochemical properties?

Methodological Answer:

- Conductivity Studies : Use impedance spectroscopy to measure ionic conductivity in acetonitrile. Compare with BF₄⁻ or ClO₄⁻ salts.

- Cyclic Voltammetry : Scan at 100 mV/s in a three-electrode cell. The PF₆⁻ counterion reduces ion pairing, enhancing electron transfer rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.